molecular formula C21H15NS B188772 2,4,5-Triphenylthiazole CAS No. 2104-11-2

2,4,5-Triphenylthiazole

Cat. No.: B188772
CAS No.: 2104-11-2
M. Wt: 313.4 g/mol
InChI Key: IGMDHDLFALHDPA-UHFFFAOYSA-N
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Description

2,4,5-Triphenylthiazole is a useful research compound. Its molecular formula is C21H15NS and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2104-11-2

Molecular Formula

C21H15NS

Molecular Weight

313.4 g/mol

IUPAC Name

2,4,5-triphenyl-1,3-thiazole

InChI

InChI=1S/C21H15NS/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H

InChI Key

IGMDHDLFALHDPA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

2104-11-2

Pictograms

Corrosive; Acute Toxic

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thiobenzamide (13.7 g, 0.10 mole) and desyl chloride (23.1 g, 0.10 mole) are heated under reflux in isopropyl alcohol (100 ml) for three hours. When the reaction mixture is cooled, the white solid precipitate formed is filtered off, washed twice with isopropyl alcohol, and dried. The yield of triphenylthiazole, m.p. 84°-85.5° C., is 21.5 g or 69%.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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